2-amino-3-(3,4-dimethylbenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide
Description
Properties
IUPAC Name |
2-amino-3-(3,4-dimethylbenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3/c1-15-7-8-17(14-16(15)2)24(29)23-22(26)21(20-6-4-5-13-28(20)23)25(30)27-18-9-11-19(31-3)12-10-18/h4-14H,26H2,1-3H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJAHRXDKRBRIAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC=C(C=C4)OC)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-(3,4-dimethylbenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Indolizine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Functional Groups: The amino, benzoyl, and methoxyphenyl groups can be introduced through substitution reactions using suitable reagents.
Final Coupling: The final step often involves coupling the intermediate compounds under specific conditions to form the target molecule.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of catalysts, solvents, and reaction conditions that maximize yield and purity while minimizing cost and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino or methoxyphenyl groups.
Reduction: Reduction reactions could target the benzoyl group or other reducible functionalities.
Substitution: Various substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: For studying biological pathways and interactions.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the synthesis of materials or as a chemical intermediate.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could involve interactions with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Below is a detailed comparison with structurally similar compounds:
Table 1: Structural and Molecular Comparison
Key Observations:
The 4-methoxybenzoyl group in may improve solubility due to hydrogen bonding, whereas the 3-nitro group in could facilitate charge-transfer interactions in biological systems.
Carboxamide Substitutions :
- The 4-methoxyphenyl group in the target compound balances lipophilicity and polarity, contrasting with the more polar 3,4-dimethoxyphenyl in and the electron-deficient 2-chlorophenyl in .
- The 4-ethylphenyl group in increases hydrophobicity, which might influence membrane permeability.
Molecular Weight and Bioavailability :
- The target compound (413.47 g/mol) falls within the acceptable range for oral bioavailability, similar to and . The nitro-substituted analog has a higher molecular weight (428.44 g/mol), which could marginally affect absorption.
Biological Activity
2-Amino-3-(3,4-dimethylbenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article reviews its biological activity, including antiproliferative effects, mechanisms of action, and structure-activity relationships (SAR), supported by case studies and relevant data tables.
Chemical Structure and Properties
The molecular formula of 2-amino-3-(3,4-dimethylbenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide is with a molecular weight of approximately 350.41 g/mol. Its structure features an indolizine core substituted with various functional groups that are crucial for its biological activity.
Antiproliferative Effects
Recent studies have highlighted the compound's antiproliferative properties against various cancer cell lines. The following table summarizes the IC50 values observed in different studies:
These results indicate that the compound exhibits potent activity against melanoma and breast cancer cell lines, suggesting its potential as a therapeutic agent.
The mechanisms underlying the antiproliferative effects of this compound involve several pathways:
- Inhibition of Protein Kinases : The compound has been shown to inhibit key protein kinases involved in cell signaling pathways that regulate proliferation and survival, such as ERK and AKT pathways .
- Induction of Apoptosis : Studies indicate that treatment with this compound leads to increased apoptosis in cancer cells, characterized by the activation of caspases and the upregulation of pro-apoptotic factors .
- Cell Cycle Arrest : The compound also induces cell cycle arrest at the G1 phase, preventing cells from progressing to DNA synthesis .
Structure-Activity Relationship (SAR)
The biological activity of 2-amino-3-(3,4-dimethylbenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide is influenced by its structural components. The presence of specific substituents on the indolizine ring enhances its binding affinity to target proteins:
- Dimethylbenzoyl Group : This moiety appears to enhance lipophilicity and improve cellular uptake.
- Methoxyphenyl Substitution : Contributes to increased potency by facilitating interactions with cellular targets.
Case Studies
- In Vivo Efficacy : In a xenograft model using A2058 melanoma cells, administration of the compound resulted in significant tumor regression compared to control groups, with a reduction in tumor volume by over 60% after four weeks of treatment .
- Combination Therapy : When combined with standard chemotherapeutics like Docetaxel, this compound exhibited synergistic effects, enhancing overall antiproliferative activity and reducing resistance mechanisms .
Q & A
Q. Basic
Q. Advanced
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex aromatic regions .
- X-ray Crystallography : For absolute configuration determination if crystalline derivatives are obtained.
How can researchers screen this compound for biological activity?
Q. Basic
- Antimicrobial Assays : Minimum inhibitory concentration (MIC) tests against bacterial/fungal strains .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
Q. Advanced
- Enzyme Inhibition Studies : Kinetics assays (e.g., IC50 determination) for targets like kinases or proteases.
- Receptor Binding Assays : Radioligand competition experiments to identify agonist/antagonist activity .
How can computational methods optimize synthesis conditions?
Q. Advanced
- Reaction Path Search : Quantum chemical calculations (DFT) to model cyclization transition states and identify optimal catalysts .
- Machine Learning : Training models on reaction yield data (temperature, solvent, catalyst ratios) to predict optimal conditions .
How to address contradictions in reported bioactivity data?
Q. Advanced
- Reproducibility Checks : Validate purity (>95% via HPLC) and confirm stereochemistry (if applicable) .
- Assay Standardization : Control variables (e.g., cell passage number, serum concentration) to minimize variability .
What strategies enhance structure-activity relationship (SAR) studies?
Q. Advanced
- Analog Synthesis : Modify substituents (e.g., halogenation at benzoyl or methoxyphenyl groups) to probe activity .
- Molecular Docking : Predict binding modes with targets (e.g., enzymes) using AutoDock or Schrödinger .
What experimental approaches elucidate its mechanism of action?
Q. Advanced
- Transcriptomics/Proteomics : RNA-seq or SILAC to identify dysregulated pathways in treated cells.
- CRISPR Screening : Knockout libraries to pinpoint genetic dependencies for compound activity.
How to resolve overlapping NMR signals in aromatic regions?
Q. Advanced
- NOESY : Identifies spatial proximity of protons in crowded regions.
- Solvent Optimization : Use deuterated DMSO or CDCl3 to shift/resolve peaks .
What are future research directions for this compound?
Q. Advanced
- Derivative Development : Improve solubility via PEGylation or prodrug strategies .
- Polypharmacology Studies : Multi-target profiling (e.g., kinase panels) to identify off-target effects .
- In Vivo Models : Pharmacokinetic studies (bioavailability, half-life) in rodent models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
